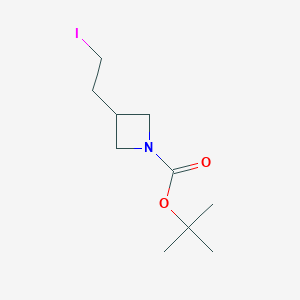

Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H18INO2 . It has an average mass of 311.160 Da and a monoisotopic mass of 311.038208 Da .

Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate consists of 10 carbon atoms, 18 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate has a density of 1.5±0.1 g/cm3, a boiling point of 317.0±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 55.8±3.0 kJ/mol, and it has a flash point of 145.5±20.4 °C . The compound has a molar refractivity of 64.5±0.3 cm3, and its polar surface area is 30 Å2 .Aplicaciones Científicas De Investigación

Pharmaceutical Development

Azetidine derivatives are known to be important pharmacophores in pharmaceutical development due to their structural uniqueness and biological activity . Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate could serve as a key intermediate in the synthesis of various biologically active molecules, potentially leading to new drug discoveries.

Organic Synthesis

This compound may be used in organic synthesis, particularly in substitution reactions that require a stable yet reactive intermediate. Its structure suggests potential utility in complex synthetic pathways leading to more intricate organic compounds .

Material Science

In material science, azetidine derivatives can contribute to the development of new materials with unique properties. The tert-butyl group in Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate may offer steric hindrance that could be beneficial in creating polymers with specific characteristics .

Catalysis

The compound’s reactive iodine moiety might make it suitable for use as a catalyst or a catalyst precursor in various chemical reactions, enhancing reaction rates or influencing selectivity .

Biochemistry Research

Given its potential role in biochemical processes, this compound could be used in research exploring metabolic pathways, enzyme mechanisms, or as a building block for more complex biochemical compounds .

Chiral Template Synthesis

Azetidines are often utilized as chiral templates due to their three-dimensional structure, which can induce chirality in synthesized compoundsTert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate might be employed in the synthesis of chiral molecules that are important in medicinal chemistry .

Propiedades

IUPAC Name |

tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFCVYKPYPPCDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597580 | |

| Record name | tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate | |

CAS RN |

158602-36-9 | |

| Record name | 1,1-Dimethylethyl 3-(2-iodoethyl)-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158602-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B180438.png)

![[2-(Methoxycarbonyl)-2-propenyl]tributylstannane](/img/structure/B180441.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI)](/img/structure/B180450.png)

![1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B180454.png)

![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B180468.png)